Lattice Constant Differentiation: Enabling Ternary Alloy Engineering for Si Substrate Matching
BeSe possesses a specific intermediate lattice constant (a ≈ 5.152 Å) [1] that is critical for alloy engineering. It sits between the smaller BeS (a ≈ 4.86 Å) and larger BeTe (a ≈ 5.62 Å) [2][3]. This allows for precise, continuous tuning of the lattice parameter in ternary BeSexTe1-x alloys to achieve a perfect lattice match with silicon substrates (a = 5.431 Å). The specific BeSe0.41Te0.59 composition, which leverages BeSe, is demonstrated to be lattice-matched to silicon [4]. In contrast, substituting BeSe with only BeTe or BeS would result in a fixed lattice mismatch of +3.5% or -10.5%, respectively, relative to Si, precluding defect-free epitaxial integration.
| Evidence Dimension | Lattice Constant (zinc-blende) |
|---|---|
| Target Compound Data | 5.152 Å |
| Comparator Or Baseline | BeS: 4.86 Å; BeTe: 5.62 Å; Si: 5.431 Å |
| Quantified Difference | BeSe vs. Si: -5.1%; BeTe vs. Si: +3.5%; BeS vs. Si: -10.5% |
| Conditions | Room temperature, experimental and DFT-calculated values for bulk materials |
Why This Matters
This intermediate lattice constant is the non-negotiable enabling factor for developing lattice-matched ternary/quaternary alloys on silicon, a capability not possible with the binary endpoints, BeS or BeTe.
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- [2] Rached, H., et al. (2006). First-principle study of structural, electronic and elastic properties of beryllium chalcogenides BeS, BeSe and BeTe. Computational Materials Science, 37(3), 292-299. View Source
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